molecular formula C7H7FN2O2 B2651724 Methyl 3-amino-5-fluoropicolinate CAS No. 1052714-11-0

Methyl 3-amino-5-fluoropicolinate

Cat. No. B2651724
Key on ui cas rn: 1052714-11-0
M. Wt: 170.143
InChI Key: ZPCNPGDFUPKRNZ-UHFFFAOYSA-N
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Patent
US09173883B2

Procedure details

To a solution of methyl 3-amino-5-fluoropicolinate (1.0 equiv.) in acetonitrile (0.3 M solution) was added NBS (1.1 equiv.) for 2 minutes at room temperature. After quenched with water, the reaction mixture was extracted with EtOAc. The crude product was purified by silica column chromatography (20% to 50% EtOAc in hexanes) to give methyl 3-amino-6-bromo-5-fluoropicolinate (41%). LCMS (m/z): 249.1 (MH+); LC Rt=2.80 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([C:9]([O:11][CH3:12])=[O:10])=[N:4][CH:5]=[C:6]([F:8])[CH:7]=1.C1C(=O)N([Br:20])C(=O)C1>C(#N)C>[NH2:1][C:2]1[C:3]([C:9]([O:11][CH3:12])=[O:10])=[N:4][C:5]([Br:20])=[C:6]([F:8])[CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=NC=C(C1)F)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After quenched with water
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica column chromatography (20% to 50% EtOAc in hexanes)

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=NC(=C(C1)F)Br)C(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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